2-Fluoro-4-phenoxybenzaldehyde
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Overview
Description
2-Fluoro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a phenoxy group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Fluoro-4-phenoxybenzaldehyde involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of 4-fluoro-3-phenoxybenzyl bromide, which is reacted with hexamethylenetetramine and then heated with acids to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-phenoxybenzoic acid.
Reduction: 2-Fluoro-4-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-phenoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes for detecting biomolecules.
Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenoxybenzaldehyde depends on its specific application. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and altering its fluorescence properties. The molecular targets and pathways involved can vary depending on the specific probe design and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with similar reactivity but lacking the phenoxy group.
2-Phenoxybenzaldehyde: Similar structure but without the fluorine atom.
4-Fluoro-3-phenoxybenzaldehyde: A closely related compound with the fluorine and phenoxy groups in different positions
Uniqueness
2-Fluoro-4-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which can influence its reactivity and applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C13H9FO2 |
---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-fluoro-4-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9FO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
BBNCRWHXHKOUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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